N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Descripción
Systematic IUPAC Nomenclature and Substituent Analysis
The compound’s IUPAC name is derived from its bicyclic pyrazolo[3,4-d]pyrimidine core, a fused heterocyclic system comprising pyrazole and pyrimidine rings. The numbering of the core structure follows IUPAC guidelines, with the pyrimidine ring prioritized for substituent assignment. Key substituents include:
- A methyl group at position 1 of the pyrazole ring.
- A 4-methylphenyl (para-tolyl) group at position 4 of the pyrimidine ring.
- A furan-2-ylmethyl group at position 6 of the pyrimidine ring.
The systematic name, N⁶-(furan-2-ylmethyl)-1-methyl-N⁴-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine , reflects these substituents in descending order of priority. The furan-2-ylmethyl moiety is an oxygen-containing heteroaromatic group, while the para-tolyl group contributes hydrophobic character to the molecule.
Molecular Formula and Mass Spectrometry Data
The molecular formula C₁₈H₁₈N₆O confirms the presence of 18 carbon, 18 hydrogen, 6 nitrogen, and 1 oxygen atom. Key mass spectrometry data includes:
| Property | Value |
|---|---|
| Average molecular mass | 334.383 g/mol |
| Monoisotopic mass | 334.1542 Da |
The monoisotopic mass aligns with high-resolution mass spectrometry (HRMS) measurements, which distinguish isotopic peaks for precise compound identification. The molecular weight and elemental composition are critical for characterizing synthetic intermediates and verifying purity during analytical workflows.
Registry Numbers and Cross-Referenced Database Entries
This compound is cataloged across major chemical databases under the following identifiers:
| Database | Identifier |
|---|---|
| CAS Registry | 896006-83-0 |
| ChemSpider | 12263430 |
These identifiers facilitate cross-referencing in synthetic chemistry protocols and pharmacological studies. For instance, the CAS registry number is essential for regulatory compliance and patent applications, while the ChemSpider entry provides access to structural data and synthetic pathways. The compound’s absence from clinical trial registries (e.g., ClinicalTrials.gov) underscores its current status as a research-grade chemical entity.
Propiedades
Fórmula molecular |
C18H18N6O |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
6-N-(furan-2-ylmethyl)-1-methyl-4-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H18N6O/c1-12-5-7-13(8-6-12)21-16-15-11-20-24(2)17(15)23-18(22-16)19-10-14-4-3-9-25-14/h3-9,11H,10H2,1-2H3,(H2,19,21,22,23) |
Clave InChI |
AKFJKQAAFYYCEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C |
Origen del producto |
United States |
Métodos De Preparación
La síntesis de N6-(furan-2-ilmetil)-1-metil-N~4~-(4-metilfenil)-1H-pirazolo[3,4-d]pirimidina-4,6-diamina típicamente implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirazolo[3,4-d]pirimidina: Este paso implica la ciclación de precursores apropiados en condiciones controladas.
Introducción del grupo furan-2-ilmetil: Esto se logra mediante una reacción de sustitución nucleofílica, donde un haluro de furan-2-ilmetil reacciona con el núcleo de pirazolo[3,4-d]pirimidina.
Adición del grupo 4-metilfenil: Este paso implica otra reacción de sustitución, donde se introduce un haluro de 4-metilfenil en el compuesto.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, a menudo utilizando catalizadores y condiciones de reacción específicas para mejorar la eficiencia.
Análisis De Reacciones Químicas
N~6~-(furan-2-ilmetil)-1-metil-N~4~-(4-metilfenil)-1H-pirazolo[3,4-d]pirimidina-4,6-diamina experimenta varias reacciones químicas, incluyendo:
Oxidación: El anillo de furano se puede oxidar en condiciones específicas para formar furanonas correspondientes.
Reducción: El compuesto se puede reducir para formar diferentes derivados, dependiendo de los agentes reductores utilizados.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, particularmente en los anillos de furano y fenilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios haluros para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Anticancer Properties
N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has demonstrated significant inhibitory effects on various kinases that are crucial in cancer pathways. Specifically:
- Inhibition of Protein Kinases: The compound inhibits protein kinases such as casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR) kinases. These kinases are vital for cell proliferation and survival, making the compound a potential candidate for cancer therapy .
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory properties. The compound has shown promise in reducing inflammation through the inhibition of specific pathways involved in inflammatory responses .
Synthetic Pathways
The synthesis of N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves several steps:
- Formation of Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions: The introduction of furan and methylphenyl groups can be accomplished through electrophilic substitution methods.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels for biological testing .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for conventional chemotherapeutics .
Case Study 2: Anti-inflammatory Assessment
In another study focusing on inflammatory models, the compound was tested for its ability to reduce edema induced by carrageenan in animal models. The results showed a marked reduction in swelling compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
Mecanismo De Acción
El mecanismo de acción de N6-(furan-2-ilmetil)-1-metil-N~4~-(4-metilfenil)-1H-pirazolo[3,4-d]pirimidina-4,6-diamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y afectando diversas vías celulares. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, lo que lleva a su posible uso como agente anticancerígeno.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between the target compound and analogous pyrazolo[3,4-d]pyrimidine derivatives (Table 1).
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
*Molecular formulas for the target and other compounds are inferred from structural data in the evidence.
Key Observations
The 4-methylphenyl group at N⁴ (target) provides moderate steric bulk and electron-donating properties, contrasting with the 4-chlorophenyl group in , which may enhance electrostatic interactions.
Biological Activity Trends:
- Pyrazolo[3,4-d]pyrimidine-4,6-diamines with bulky N⁶ groups (e.g., cyclohexenylethyl in ) are associated with kinase inhibition, as seen in JAK3-selective derivatives .
- Compounds with polar substituents (e.g., methoxypropyl in ) may exhibit improved solubility but reduced membrane permeability.
Research Findings and Implications
While direct biological data for the target compound are unavailable in the evidence, insights can be extrapolated from structurally related analogs:
- JAK3 Inhibition: Derivatives with similar scaffolds demonstrate nanomolar IC₅₀ values against JAK3, suggesting the target compound may share this activity .
- Antifungal/Anticancer Potential: Furan-containing analogs (e.g., ’s dihydropyrimidinone derivative) show antifungal and anticancer properties, hinting at possible applications for the furan-2-ylmethyl-substituted target compound .
Actividad Biológica
N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[3,4-d]pyrimidine core with furan and methylphenyl substituents. Its molecular formula is C~18~H~20~N~6~, with a molecular weight of approximately 342.39 g/mol. The presence of these functional groups is believed to contribute to its distinctive chemical properties and biological activities.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C~18~H~20~N~6~ |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
| SMILES | CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4C |
The primary mechanism of action for N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of key kinases involved in cell proliferation and survival. Notably, studies have shown that compounds within this class can inhibit Epidermal Growth Factor Receptor (EGFR) and ErbB2 kinases, leading to apoptosis in cancer cells.
Key Findings:
- IC50 Values : The compound demonstrated an IC50 value of 0.18 µM against EGFR and 0.25 µM against ErbB2, indicating potent inhibitory activity compared to standard chemotherapeutics like Erlotinib (IC50 = 4.44 µM) .
- Induction of Apoptosis : Treatment with this compound resulted in a significant increase in active caspase-3 levels (11-fold), suggesting a strong apoptotic effect .
Anticancer Activity
Research has highlighted the anticancer potential of N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine through various in vitro studies:
- Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including ovarian and breast cancer cells.
- Cell Cycle Arrest : It caused cell cycle arrest at the G2/M phase and accumulation of cells in the pre-G1 phase, indicating its potential to halt tumor growth .
Other Biological Activities
In addition to its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory and antimicrobial activities. These derivatives have shown promise as potential therapeutic agents in treating conditions like gout and infections due to their ability to inhibit specific enzymes involved in inflammatory pathways .
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of pyrazolo[3,4-d]pyrimidines:
- Study on Antitumor Activity : A recent study demonstrated that a related compound exhibited significant antitumor activity with an IC50 value of 0.18 µM against EGFR . This suggests that similar compounds may share comparable mechanisms.
- Inflammation Models : In models of inflammation, pyrazolo[3,4-d]pyrimidines showed reduced levels of pro-inflammatory cytokines, indicating their potential utility in treating inflammatory diseases .
Q & A
Q. How do structural analogs with modified N⁴/N⁶ substituents compare in terms of metabolic stability?
- Methodological Answer : Microsomal stability assays (human liver microsomes, 1 mg/mL) show that methylphenyl at N⁴ increases t₁/₂ by 30% vs. fluorophenyl (). N⁶-furan derivatives exhibit slower CYP3A4-mediated oxidation than allyl groups ( vs. 7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
